molecular formula C12H18O6 B1682539 TRIETHYL ACONITATE CAS No. 5349-99-5

TRIETHYL ACONITATE

Cat. No.: B1682539
CAS No.: 5349-99-5
M. Wt: 258.27 g/mol
InChI Key: IDDWGDKSBYYEPL-CLFYSBASSA-N
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Description

TRIETHYL ACONITATE is an organic compound with the molecular formula C12H18O6. It is a tricarboxylate ester derived from 1-propene-1,2,3-tricarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

TRIETHYL ACONITATE can be synthesized through the esterification of 1-propene-1,2,3-tricarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of triethyl 1-propene-1,2,3-tricarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

TRIETHYL ACONITATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 1-propene-1,2,3-tricarboxylic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

TRIETHYL ACONITATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl 1-propene-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to aconitic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TRIETHYL ACONITATE is unique due to its specific ester groups, which confer distinct solubility and reactivity characteristics. Its ability to act as a plasticizer in biodegradable plastics and its role in enzyme inhibition make it a valuable compound in various applications .

Biological Activity

Triethyl aconitate, an ester derived from aconitic acid, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound (C₁₂H₁₈O₆) is characterized by three ethyl groups attached to the aconitate moiety. This unique structure imparts distinct chemical properties that facilitate its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties
this compound has been studied for its antimicrobial effects. Preliminary research indicates that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents .

2. Anti-inflammatory Effects
Research suggests that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Enzyme Inhibition: It could inhibit specific enzymes related to inflammation and microbial growth.
  • Receptor Interaction: this compound may interact with cellular receptors, influencing various signaling pathways.

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antimicrobial activity of this compound against several strains of bacteria and fungi. Results indicated significant inhibition zones, suggesting its potential as a natural preservative or therapeutic agent.
  • Anti-inflammatory Activity: In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Applications

1. Pharmaceutical Development
this compound is being explored for its potential use in drug formulation and delivery systems due to its favorable biological properties and ability to modulate physiological responses.

2. Industrial Uses
In addition to its biological applications, this compound is utilized in the production of polymers and resins. Its unique chemical structure allows it to function as a plasticizer, enhancing the flexibility and durability of materials.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundEsterAntimicrobial, anti-inflammatory
Triethyl CitrateEsterUsed as a plasticizer; less biologically active
Aconitic AcidAcidIntermediate in TCA cycle; antifungal activity

Properties

CAS No.

5349-99-5

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

triethyl (Z)-prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7-

InChI Key

IDDWGDKSBYYEPL-CLFYSBASSA-N

SMILES

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC

Isomeric SMILES

CCOC(=O)C/C(=C/C(=O)OCC)/C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC

Appearance

Solid powder

Key on ui other cas no.

5349-99-5

Pictograms

Flammable

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Triethyl aconitate;  AI3-11238;  AI3 11238;  AI311238

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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